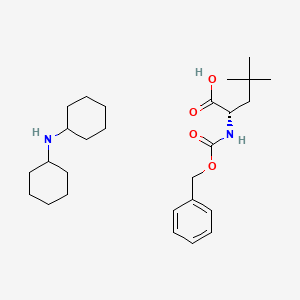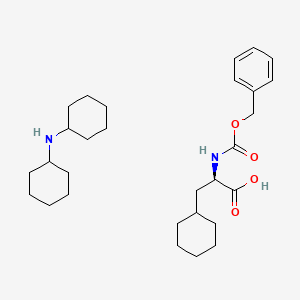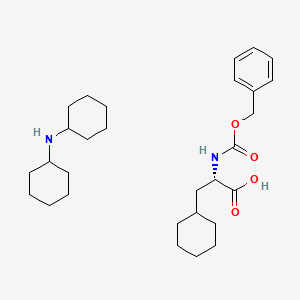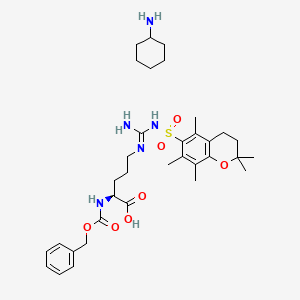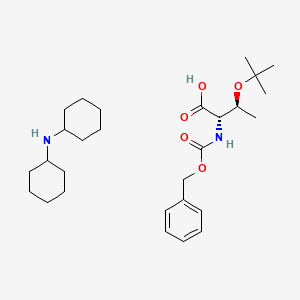
H-Glu(oall)-oall p-tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-Glu(oall)-oall p-tosylate” is a derivative of glutamic acid, where the amino group is protected by an allyl group, and the carboxyl groups are protected by allyl esters. The p-tosylate group is a common protecting group used in organic synthesis to protect hydroxyl groups. This compound is often used in peptide synthesis and other organic synthesis applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “H-Glu(oall)-oall p-tosylate” typically involves the following steps:
Protection of the amino group: The amino group of glutamic acid is protected using an allyl group.
Protection of the carboxyl groups: The carboxyl groups are protected using allyl esters.
Introduction of the p-tosylate group: The hydroxyl group is protected using p-tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using the same steps as above, with optimization for yield and purity. This might include the use of automated peptide synthesizers and large-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The p-tosylate group can be substituted with other nucleophiles.
Deprotection Reactions: The allyl protecting groups can be removed using palladium-catalyzed hydrogenation or other deprotection methods.
Common Reagents and Conditions
Palladium catalysts: Used for deprotection of allyl groups.
Bases such as pyridine:
Major Products Formed
Deprotected glutamic acid derivatives: After removal of the protecting groups.
Substituted derivatives: When the p-tosylate group is replaced with other nucleophiles.
Applications De Recherche Scientifique
“H-Glu(oall)-oall p-tosylate” is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of “H-Glu(oall)-oall p-tosylate” involves its role as a protected intermediate in organic synthesis. The protecting groups prevent unwanted reactions at the amino and carboxyl groups, allowing for selective reactions at other sites. The p-tosylate group can be selectively removed or substituted to introduce other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-glutamic acid: Another protected derivative of glutamic acid.
N-Fmoc-glutamic acid: Used in peptide synthesis with a different protecting group.
N-Cbz-glutamic acid: Another alternative protecting group for glutamic acid.
Uniqueness
“H-Glu(oall)-oall p-tosylate” is unique in its combination of protecting groups, which provide specific reactivity and stability under certain conditions. This makes it particularly useful in specific synthetic applications where other protecting groups might not be suitable.
Propriétés
IUPAC Name |
bis(prop-2-enyl) (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4.C7H8O3S/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9H,1-2,5-8,12H2;2-5H,1H3,(H,8,9,10)/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIWDQLHGWDUTO-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CCC(C(=O)OCC=C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC[C@@H](C(=O)OCC=C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-16-3 |
Source


|
| Record name | L-Glutamic acid, 1,5-di-2-propen-1-yl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
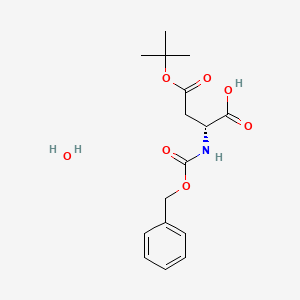


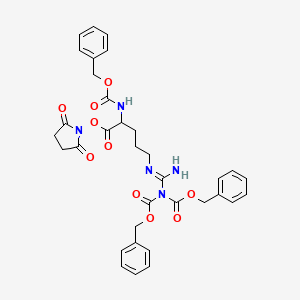
![(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B612903.png)
![(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B612904.png)
![N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612906.png)

